molecular formula C7H14O3 B12775818 Propylene glycol 2-butyrate CAS No. 49771-15-5

Propylene glycol 2-butyrate

Cat. No.: B12775818
CAS No.: 49771-15-5
M. Wt: 146.18 g/mol
InChI Key: RNNACNWQHUTWGB-UHFFFAOYSA-N
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Description

Propylene glycol 2-butyrate is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol and butyric acid. This compound is known for its applications in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol 2-butyrate can be synthesized through the esterification reaction between propylene glycol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants, propylene glycol and butyric acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the reaction rate. The water formed during the reaction is continuously removed, often using a distillation column, to ensure high yields of the ester.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol 2-butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and butyric acid.

    Oxidation: This compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Although less common, reduction reactions can also occur, particularly under specific conditions with suitable reducing agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Propylene glycol and butyric acid.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

Propylene glycol 2-butyrate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of propylene glycol 2-butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release propylene glycol and butyric acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.

    Butylene glycol: Another glycol with similar physical properties but different chemical reactivity.

    Ethylene glycol: A glycol with similar applications but different toxicity profile.

Uniqueness

Propylene glycol 2-butyrate is unique due to its ester functionality, which imparts distinct chemical reactivity and physical properties. Its ability to undergo hydrolysis and participate in esterification reactions makes it versatile for various applications in research and industry.

Properties

CAS No.

49771-15-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1-hydroxypropan-2-yl butanoate

InChI

InChI=1S/C7H14O3/c1-3-4-7(9)10-6(2)5-8/h6,8H,3-5H2,1-2H3

InChI Key

RNNACNWQHUTWGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)CO

Origin of Product

United States

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